1-(2-aminoethyl)pyridin-2(1H)-one
Description
Significance within Contemporary Chemical Synthesis and Materials Science
The significance of 1-(2-aminoethyl)pyridin-2(1H)-one in modern chemical research stems from the dual functionality of its structure. The pyridinone core is a well-established "privileged scaffold" in medicinal chemistry, known for its presence in a wide array of biologically active compounds. tandfonline.comnih.gov This core structure provides a rigid framework that can be readily modified.
The terminal primary amine on the ethyl side chain offers a reactive site for a variety of chemical transformations. This makes the compound a versatile building block for synthesizing more complex molecules. For instance, the amino group can be functionalized to create amides, sulfonamides, and other derivatives, allowing for the exploration of new chemical space in drug discovery.
In materials science, the aminoethyl group can act as a ligand to coordinate with metal ions. This property is particularly relevant in the development of novel metal-organic frameworks (MOFs) and hybrid materials. For example, the related compound 2-(2-aminoethyl)pyridine (B145717) has been used in the synthesis of 2D hybrid lead iodide perovskites, which have potential applications in solar absorbers. acs.org The ability of the aminoethyl group to interact with metal centers, combined with the properties of the pyridinone ring, suggests that this compound could be a valuable component in creating functional materials with tailored electronic or photophysical properties. acs.org
Overview of Foundational Research Directions Pertaining to Pyridinone Scaffolds
The pyridinone ring system is a cornerstone of significant research efforts, primarily within medicinal chemistry. nih.govfrontiersin.org These six-membered nitrogen-containing heterocycles are found in numerous FDA-approved drugs and are recognized for their broad spectrum of pharmacological activities. tandfonline.comfrontiersin.org Research has demonstrated that pyridone-based compounds can modulate critical signaling pathways, influencing gene expression and enzyme activity. tandfonline.com
The versatility of the pyridinone scaffold is a key driver of its prevalence in research. The ring can be functionalized at multiple positions (N1, C3, C5, and C6), enabling the synthesis of diverse libraries of compounds for screening and optimization. nih.govresearchgate.net This has led to the discovery of pyridinone derivatives with a wide range of biological effects. researchgate.net
Foundational Research on Pyridinone Scaffolds
| Research Area | Key Findings and Applications | Source |
|---|---|---|
| Anticancer Activity | Pyridinone derivatives exhibit broad-spectrum antiproliferative activity against various tumor cell lines by targeting proteins like kinases and histone deacetylase (HDAC). | nih.govfrontiersin.org |
| Antiviral Activity | The scaffold is a significant component in the development of novel antiviral therapeutics, including potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1. | nih.govfrontiersin.org |
| Antibacterial/Antimicrobial | Substituted 2-pyridones have shown promise as antimicrobial agents. | researchgate.net |
| Cardiotonic Effects | Certain pyridinone-containing compounds have demonstrated cardiotonic (heart-strengthening) properties. | nih.govfrontiersin.org |
| Neuroprotective Properties | Pyridone-based compounds are being investigated for their potential in treating neurodegenerative diseases. | tandfonline.com |
Historical Development of Research on Aminoethyl-Substituted Heterocycles
The study of heterocyclic compounds is a foundational element of organic chemistry, with early milestones including the isolation of picoline from bone oil in 1846. core.ac.uk Over time, research shifted from isolation to the synthesis and functionalization of these ring systems. The introduction of substituents, such as the aminoethyl group, dramatically expanded the chemical and functional diversity of heterocycles. frontiersin.org
The development of synthetic methodologies has been crucial. For example, enaminones and enaminoketones have become recognized as versatile building blocks for constructing a variety of heterocycles, including pyridines and pyrimidines. researchgate.net These methods allow for the controlled introduction of functional groups, paving the way for the synthesis of complex molecules.
Another important synthetic strategy is the "tert-amino effect," a term used to describe cyclization reactions that enable the formation of fused heterocyclic systems. researchgate.net The synthesis of related compounds, such as 2-(1-aminoethyl)pyridine and 2-(2-aminoethyl)pyridine, further illustrates the ongoing efforts to create and utilize aminoethyl-substituted heterocycles as building blocks in synthesis and as active molecules in their own right, for instance, as histamine (B1213489) agonists. chemicalbook.comnih.govwikipedia.org This historical progression from simple isolation to complex, targeted synthesis underscores the enduring importance of functionalized heterocycles in modern science.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-aminoethyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-4-6-9-5-2-1-3-7(9)10/h1-3,5H,4,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSOENLZRWXCER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588560 | |
| Record name | 1-(2-Aminoethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35597-92-3 | |
| Record name | 1-(2-Aminoethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 2 Aminoethyl Pyridin 2 1h One and Its Derivatives
Conventional Synthetic Routes to 1-(2-aminoethyl)pyridin-2(1H)-one
Conventional methods for synthesizing this compound often involve multistep reaction sequences starting from readily available precursors. These routes, while established, are continually being refined to improve efficiency and yield.
Multistep Synthesis Pathways from Precursors
The classical approach to constructing the this compound core often begins with functionalized pyridine (B92270) derivatives. A common strategy involves the reaction of 2-halopyridines with ethanolamine (B43304) or a protected equivalent. For instance, 2-chloropyridine (B119429) can be reacted with 2-aminoethanol, followed by oxidation to yield the pyridinone ring. Subsequent manipulation of the side chain, such as deprotection of the amino group, leads to the final product.
Another well-trodden path is the Guareschi–Thorpe condensation, which provides access to highly substituted 2-pyridones. beilstein-journals.org This method involves the reaction of a cyanoacetamide with a 1,3-diketone. beilstein-journals.org While versatile, this approach may require subsequent modifications to introduce the 2-aminoethyl side chain.
A synthesis of 2-(1-aminoethyl)pyridine, a closely related compound, starts from 2-acetylpyridine. chemicalbook.com The process involves oximation with hydroxylamine (B1172632) hydrochloride, followed by reduction with zinc powder and ammonium (B1175870) chloride to furnish the desired amine with a 90% yield. chemicalbook.com This highlights a potential pathway where the pyridinone ring is formed prior to the elaboration of the side chain.
Furthermore, the synthesis of various substituted pyridin-2(1H)-ones has been achieved through the cyclization of enaminones. For example, the reaction of 3-dimethylamino-2-formyl acrylonitrile (B1666552) with nucleophiles like malononitrile (B47326) and ethyl cyanoacetate (B8463686) can produce pyridin-2(1H)-one derivatives under mild conditions. nih.gov
A notable multistep synthesis involves the use of N-chloroacetyl derivatives which, upon reaction with morpholine (B109124) and subsequent Thorpe-Zieler cyclization, yield condensed pyridin-2(1H)-one derivatives. researchgate.net
Optimization of Reaction Conditions and Yields in Established Syntheses
Significant efforts have been dedicated to optimizing existing synthetic protocols to enhance yields and simplify procedures. For instance, in the synthesis of substituted pyridin-2(1H)-ones, the reduction of a nitro group precursor was improved from a 70% yield using Fe/NH4Cl to an 84% yield through catalytic hydrogenation. nih.gov
The optimization of reaction conditions for the synthesis of 2,3,5-trimethylpyridine, a related pyridine derivative, involved a systematic study of temperature, reaction time, and catalyst type. researchgate.net The optimal conditions were found to be a temperature of 150 °C for 24 hours using a CH3COOH/pTsOH catalyst. researchgate.net This demonstrates the importance of fine-tuning reaction parameters to maximize product formation.
In another example, the synthesis of imidazo[1,5-a]pyridines, which shares a common pyridine-based core, was optimized by investigating different concentrations of polyphosphoric acid (PPA). researchgate.net While initial attempts at lower temperatures and PPA concentrations resulted in low yields, increasing the temperature and using more concentrated PPA led to improved conversion. researchgate.net
The following interactive table summarizes the optimization of various synthetic reactions related to pyridinone and pyridine synthesis.
| Precursor(s) | Target Compound/Derivative | Reagents/Conditions | Initial Yield | Optimized Yield | Reference |
| Nitro-substituted pyridinone | Amino-substituted pyridinone | Fe/NH4Cl | 70% | nih.gov | |
| Nitro-substituted pyridinone | Amino-substituted pyridinone | Catalytic Hydrogenation | 84% | nih.gov | |
| 2-(aminomethyl)pyridine, nitroethane | Imidazo[1,5-a]pyridine | 85% PPA, 110°C | Low | researchgate.net | |
| 2-(aminomethyl)pyridine, nitroethane | Imidazo[1,5-a]pyridine | 87% PPA, 130°C | Improved | researchgate.net | |
| 3-ethoxy-2-methylacrolein, methylethylketone | 2,3,5-trimethylpyridine | Various catalysts and temperatures | 43.47% | researchgate.net |
Development of Novel and Green Synthetic Strategies
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. This includes the use of environmentally friendly solvents, catalytic approaches, and continuous flow technologies.
Environmentally Benign Reaction Pathways and Solvents
Green chemistry principles are increasingly being applied to the synthesis of pyridinone derivatives. One-pot multicomponent reactions are particularly attractive as they reduce waste and simplify purification processes. A functional and environmentally green procedure for designing novel pyridine derivatives involves a one-pot, four-component reaction under microwave irradiation in ethanol (B145695), offering excellent yields (82%–94%) and short reaction times (2–7 minutes). nih.govresearchgate.net This method is a significant improvement over traditional refluxing in ethanol, which results in lower yields and longer reaction times. nih.govresearchgate.net
The use of greener and safer catalysts is also a key focus. For instance, phosphotungstic acid (HPW) has been used as an economical and non-toxic catalyst for the synthesis of imidazo[1,2-a]pyridines in ethanol under microwave heating. researchgate.netnih.gov This method provides high yields with a low catalyst loading in a short reaction time. researchgate.netnih.gov
Solvent-free conditions represent another advancement in green synthesis. A one-pot synthesis of 2-phenylimidazo[1,2-α]pyridines has been developed from acetophenone, [Bmim]Br3, and 2-aminopyridine (B139424) under solvent-free conditions, providing excellent yields. nih.govresearchgate.net
Catalytic Approaches in this compound Synthesis
Catalysis plays a crucial role in modern organic synthesis, offering pathways to new molecules and improving the efficiency of existing transformations. Gold-catalyzed formal (3+2)-dipolar cycloadditions have been employed in the synthesis of N-acyl pyridinium-N-aminides, which are precursors to other functionalized systems. orgsyn.org
Transition metal-catalyzed reactions are also widely used. For example, the synthesis of imidazo[1,2-a]pyridines, which are structurally related to the target compound, can be achieved through various transition metal-catalyzed reactions. researchgate.net Palladium catalysis has been utilized for C-N bond formation in the synthesis of tetrahydronaphthyridine isomers, demonstrating the power of this approach in constructing fused pyridine ring systems. nih.gov
The following table presents data on various catalytic approaches for the synthesis of pyridine and its derivatives.
| Reaction Type | Catalyst | Substrates | Product | Key Advantages | Reference |
| Groebke–Blackburn–Bienaymé | Phosphotungstic acid (HPW) | Aminopyridines, aldehydes, isocyanides | Imidazo[1,2-a]pyridines | Green, high yield, low catalyst loading | researchgate.netnih.gov |
| Formal (3+2)-Dipolar Cycloaddition | Gold | N-Acyl Pyridinium-N-Aminides | 4-Aminooxazoles | Access to functionalized systems | orgsyn.org |
| C-N Bond Formation | Palladium | Halogenated vinylpyridines, primary amines | Tetrahydronaphthyridines | Access to specific isomers | nih.gov |
Flow Chemistry and Continuous Synthesis Techniques for Scalable Production
Flow chemistry has emerged as a powerful tool for the synthesis of organic molecules, offering advantages such as improved safety, scalability, and automation. nih.govnih.govrsc.org The continuous flow synthesis of highly functionalized imidazo[1,2-a]heterocycles has been developed, enabling rapid production and scale-up. nih.gov This approach often involves the use of microreactors, which allow for efficient heat transfer and mixing. nih.gov
The combination of flow chemistry with optimization techniques like Bayesian optimization has been shown to accelerate the discovery of optimal reaction conditions. nih.gov This approach has been used to maximize the yield and production rate in the continuous flow synthesis of pyridinium (B92312) salts. nih.gov One-flow multi-step syntheses have also been developed for the production of active pharmaceutical ingredients, demonstrating the potential of this technology for industrial applications. tue.nl
Design and Synthesis of Structural Analogues and Derivatives of this compound
Substituent Effects on Synthetic Accessibility and Reactivity
The nature of substituents on the pyridin-2(1H)-one core significantly influences the choice of synthetic routes and the reactivity of the molecule. The synthesis of analogues often requires multi-step sequences where the electronic and steric properties of the substituents dictate the reaction conditions and accessibility of intermediates.
For instance, the synthesis of 3,5-disubstituted pyridin-2(1H)-ones has been explored to establish structure-activity relationships for potential therapeutic agents. nih.gov In one such study, a 3-(indol-4-yl)-5-aminopyridin-2(1H)-one intermediate was synthesized as a platform for further derivatization. The synthetic sequence began with O-benzylation of a substituted 2-hydroxypyridine (B17775), followed by a Suzuki-Miyaura coupling to introduce the indole (B1671886) moiety at the 3-position. The subsequent reduction of a nitro group at the 5-position to an amine was improved by switching from an iron/ammonium chloride system to catalytic hydrogenation with Palladium on carbon (Pd/C), increasing the yield from 70% to 84%. nih.gov This highlights how the choice of reagents is critical when dealing with sensitive functional groups on the pyridinone ring.
The reactivity of the resulting analogues is also heavily influenced by their substituents. Steric hindrance is a classic example of this effect. In a study on NPN ligands bearing pyridyl groups, it was observed that the presence of two methyl groups on the 6-methylpyridyl substituent provided significant steric protection, causing the hydrolysis of the compound to be twice as slow as its non-methylated analogue. mdpi.com This principle can be directly applied to derivatives of this compound, where substituents near reactive sites can modulate their stability and reactivity.
The electronic effects of substituents are equally important. The introduction of electron-withdrawing or electron-donating groups can alter the nucleophilicity or electrophilicity of the pyridinone ring and the amino side chain, thereby affecting subsequent functionalization reactions.
Table 1: Effect of Synthetic Method on Key Intermediate Yield
| Precursor | Reaction | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-(Benzyloxy)-3-nitro-5-(pyridin-4-ylamino)pyridine | Nitro Group Reduction | Fe/NH₄Cl | 5-Amino-3-(1H-indol-4-yl)pyridin-2(1H)-one | ~70% | nih.gov |
Stereoselective Synthesis Methodologies for Chiral Derivatives
The creation of chiral derivatives of this compound, where stereocenters might be introduced on the pyridinone ring or the side chain, requires advanced stereoselective synthesis methods. While literature directly addressing the chiral synthesis of this specific compound is sparse, several powerful methodologies developed for related pyridinone and dihydropyridine (B1217469) systems are applicable.
Catalytic Asymmetric Synthesis: A prominent strategy for inducing chirality is through transition metal catalysis using chiral ligands. A rhodium-catalyzed asymmetric reductive Heck reaction has been successfully used to synthesize 3-substituted tetrahydropyridines. nih.gov This method couples arylboronic acids with N-protected dihydropyridines, achieving high yields and excellent enantioselectivities for a wide range of substrates. This approach could be adapted to generate chiral pyridinone precursors. nih.gov
Organocatalysis offers another powerful route. Chiral N-heterocyclic carbenes (NHCs) have been shown to catalyze the [3+3] cycloaddition of α-bromoenals and aminopyrazoles to construct chiral pyrazolo[3,4-b]pyridone derivatives with excellent yields and optical purities (e.g., >99% yield, 98% enantiomeric excess). acs.org This demonstrates the potential of NHC catalysis in building complex, chiral pyridone-fused systems.
Chiral Auxiliaries: An alternative approach involves the use of a chiral auxiliary, a stereochemically pure fragment that is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. One reported method involves attaching a chiral auxiliary to a nicotinic amide. novapublishers.com After conversion to a pyridinium salt, the auxiliary sterically blocks one face of the pyridine ring, directing the nucleophilic attack to the opposite face to produce a chiral dihydropyridine with high stereoselectivity. novapublishers.com This auxiliary can then be cleaved to yield the desired chiral product.
Table 2: Examples of Stereoselective Syntheses for Pyridine Derivatives
| Reaction Type | Catalyst/Auxiliary | Substrates | Product Type | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| Asymmetric Reductive Heck | Rh(acac)(CO)₂ / (R)-DTBM-SEGPHOS | Phenyl pyridine-1(2H)-carboxylate, Arylboronic acid | 3-Aryl-tetrahydropyridine | 92% | 98% ee | nih.gov |
| [3+3] Cycloaddition | Chiral N-Heterocyclic Carbene (NHC) | α-Bromo cinnamaldehyde, 5-Aminopyrazole | Pyrazolo[3,4-b]pyridone | >99% | 98% ee | acs.org |
Functional Group Interconversions and Post-Synthetic Modification of the Pyridinone Core
Post-synthetic modification allows for the diversification of a core molecular scaffold after its initial synthesis. This is particularly useful for creating a library of analogues from a common intermediate. For derivatives of this compound, modifications can be targeted at the primary amine of the side chain or at various positions on the pyridinone ring.
Modification of the Aminoethyl Side Chain: The primary amino group is a versatile handle for functionalization. Standard reactions such as acylation, sulfonylation, and reductive amination can be employed to introduce a wide array of substituents. For example, selective protection and deprotection strategies are key. The synthesis of asymmetric pyridinophane macrocycles was achieved by first preparing an intermediate with one of two secondary amines protected by a tosyl group. nih.govrsc.org This allowed for the selective functionalization of the free amine, followed by deprotection of the second amine to introduce a different functional group, thereby creating an asymmetric product. nih.govrsc.org This same principle can be applied to the amino group of this compound, possibly after protecting the pyridone nitrogen or oxygen if necessary.
Modification of the Pyridinone Core: Functional group interconversions on the pyridinone ring itself provide another avenue for creating diversity. A study on pyridin-2(1H)-one analgesics demonstrated the transformation of a nitro group into an amine via catalytic hydrogenation. nih.gov This newly introduced amino group can then serve as a point for further modifications, such as amide bond formation or the construction of new heterocyclic rings.
General strategies for functional group interconversion are also highly relevant. For example, a hydroxyl group on the pyridinone ring or a substituent can be converted into a better leaving group, such as a tosylate or mesylate. ub.edu This sulfonic ester can then be displaced by a variety of nucleophiles in an S_N2 reaction to introduce halides or other functional groups, often with inversion of stereochemistry if the carbon is a chiral center. ub.edufiveable.me These well-established transformations expand the toolkit available for modifying complex pyridinone structures.
Computational and Theoretical Chemistry of 1 2 Aminoethyl Pyridin 2 1h One
Quantum Chemical Calculations: A Call for Further Research
Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, are powerful tools for understanding the fundamental properties of molecules. However, the application of these methods to 1-(2-aminoethyl)pyridin-2(1H)-one has not been reported in the accessible literature.
Electronic Structure and Bonding Analysis (DFT, Ab Initio Methods)
A detailed analysis of the electronic structure and bonding of this compound would require specific computational studies. Such an analysis would typically involve the calculation of molecular orbitals, electron density distribution, and bond orders to understand the nature of the chemical bonds within the molecule. Without dedicated research, any discussion on this topic would be purely speculative.
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational methods are frequently used to predict spectroscopic parameters such as NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra. These theoretical predictions are invaluable for interpreting experimental data and confirming molecular structures. The absence of published computational studies on this compound means that no such predicted data or correlation with experimental findings can be presented.
Aromaticity and Electronic Delocalization Studies of the Pyridinone Ring System
The aromaticity of the pyridinone ring is a topic of general interest in computational chemistry. Studies on parent pyridone and its derivatives often employ methods like Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) to quantify the degree of aromatic character. While these studies provide a framework for understanding aromaticity in this class of compounds, specific calculations for this compound are necessary to determine the influence of the aminoethyl substituent on the electronic delocalization of the pyridinone ring.
Molecular Dynamics Simulations and Conformational Analysis: Unexplored Territory
Molecular dynamics (MD) simulations are instrumental in exploring the conformational flexibility and dynamic behavior of molecules, including the influence of the surrounding environment.
Conformational Landscapes and Energy Minima of this compound
The aminoethyl side chain of this compound introduces significant conformational flexibility. A thorough conformational analysis would involve mapping the potential energy surface to identify stable conformers and the energy barriers between them. This would provide crucial insights into the molecule's preferred shapes and their relative populations. Currently, no such conformational analysis for this specific molecule has been published.
Solvent Effects on Molecular Conformation and Dynamics
The interaction of a molecule with a solvent can significantly impact its conformation and dynamics. MD simulations in explicit solvent models are the standard approach to investigate these effects. Such studies would be essential to understand how this compound behaves in different chemical environments, which is critical for predicting its properties in solution. This area of research remains unexplored for this compound.
Reactivity Predictions and Reaction Mechanism Elucidation
Computational chemistry offers powerful tools to predict the reactivity of molecules and to elucidate the mechanisms of their formation. For this compound, this involves analyzing the transition states of its key synthetic reactions and exploring the potential energy surfaces of its reaction pathways.
Transition State Analysis of Key Synthetic Reactions
The synthesis of pyridin-2(1H)-ones often involves intramolecular cyclization reactions. researchgate.net Theoretical studies on similar systems, such as the α-ureation of pyridine (B92270) N-oxides, have utilized Density Functional Theory (DFT) to investigate the thermodynamics of reaction intermediates and transition states. researchgate.net For the formation of this compound, a plausible synthetic route could involve the cyclization of a precursor molecule.
A transition state analysis for such a reaction would typically involve locating the transition state geometry and calculating its energy. This data is crucial for determining the activation energy of the reaction, which in turn governs the reaction rate. Computational studies on the formation of pyridinyl bis-azomethines have demonstrated the use of DFT to investigate reaction mechanisms, including the identification of hemiaminal intermediates and the catalytic role of solvent molecules. nih.gov It is anticipated that similar computational approaches would be invaluable in understanding the synthesis of this compound.
Computational Studies of Reaction Pathways and Selectivity
Computational studies are instrumental in mapping out entire reaction pathways and understanding the factors that control selectivity. For instance, in the synthesis of polysubstituted pyridines, computational methods can help to rationalize the regiochemistry of tandem Michael addition-heterocyclization reactions. core.ac.uk
For this compound, computational studies could explore different potential cyclization pathways, helping to identify the most energetically favorable route. DFT calculations have been successfully employed to study the reaction mechanism and stereospecificity of enzymes like dihydropyrimidinase, which catalyze reactions involving similar heterocyclic rings. rsc.org These studies often involve creating models of the active site and calculating the energetics of various reaction steps.
Furthermore, computational investigations into the formation of related pyridin-1(2H)-ylacrylates have shown how different functional groups can influence the electronic properties and, consequently, the reactivity of the pyridine ring. nih.gov Such studies provide a framework for predicting how the aminoethyl side chain in this compound might influence its reactivity and the selectivity of its formation.
Supramolecular Interactions and Self-Assembly Prediction
The presence of both hydrogen bond donors (the amino group and the N-H of the pyridinone ring) and acceptors (the carbonyl oxygen and the pyridine nitrogen) in this compound suggests a high potential for the formation of intricate supramolecular assemblies.
Hydrogen Bonding Networks and Other Intermolecular Forces
The ability of a molecule to form hydrogen bonds is a key determinant of its crystal structure and its interactions in biological systems. Computational studies on related pyridine derivatives have provided detailed insights into their hydrogen bonding networks. For example, the crystal structures of N′-aminopyridine-2-carboximidamide and its derivatives reveal extensive intermolecular N—H⋯N hydrogen-bonding interactions, leading to the formation of two-dimensional sheets and one-dimensional chains. nih.govresearchgate.net
Prediction of Crystal Packing and Non-Covalent Interactions in Solid State
The prediction of crystal packing is a challenging but important area of computational chemistry. By analyzing the intermolecular interaction energies, it is possible to predict the most stable arrangement of molecules in the solid state. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. For a related pyrimidinone derivative, this analysis revealed that H⋯H, H⋯C/C⋯H, H⋯O/O⋯H, and H⋯N/N⋯H interactions were the most significant contributors to the crystal packing. nih.gov
It is expected that a similar analysis of this compound would reveal a complex interplay of hydrogen bonding and van der Waals forces. The presence of the flexible aminoethyl side chain could lead to a variety of possible conformations and packing motifs. The face-to-face stacking of pyridine rings, as observed in related compounds, would also likely play a role in the solid-state structure of this compound. acs.org
Applications of 1 2 Aminoethyl Pyridin 2 1h One in Advanced Materials Science and Engineering
Role as Ligands in Coordination Chemistry (Non-Biological Focus)
The bifunctional nature of 1-(2-aminoethyl)pyridin-2(1H)-one, featuring both a pyridinone ring and an ethylamine (B1201723) side chain, makes it a versatile ligand for coordinating with a wide array of metal ions. libretexts.org The nitrogen atom of the pyridine (B92270) ring and the nitrogen of the primary amine can act as Lewis bases, donating their lone pairs of electrons to form coordinate covalent bonds with metal centers. libretexts.org Furthermore, the oxygen atom of the pyridinone carbonyl group presents an additional potential coordination site. This multi-dentate character allows the ligand to form stable chelate rings with a single metal ion or act as a bridging ligand between multiple metal centers.
The synthesis of metal complexes with ligands analogous to this compound is typically achieved by reacting the ligand with a metal salt in a suitable solvent. researchgate.net For instance, the reaction of 2-aminopyridine (B139424) derivatives with metal chlorides or acetates in solvents like methanol (B129727) or ethanol (B145695) often leads to the formation of the desired complexes. researchgate.net The stoichiometry of the reactants and the reaction conditions (e.g., temperature, pH) can be controlled to isolate complexes with different metal-to-ligand ratios and coordination geometries. chemicalbook.com
Characterization of these complexes involves a suite of analytical techniques to determine their structure, composition, and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can confirm the coordination of the ligand to the metal ion by observing shifts in the resonance of protons and carbons near the binding sites. google.com
Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the ligand upon coordination, particularly the N-H and C=O stretching frequencies, provide evidence of complex formation. researchgate.net
Mass Spectrometry: This technique helps to confirm the molecular weight of the complex and can provide insights into its fragmentation patterns. chemicalbook.com
Elemental Analysis: Provides the percentage composition of elements (C, H, N) in the complex, which helps in verifying its empirical formula. researchgate.net
| Technique | Observed Feature | Interpretation |
|---|---|---|
| IR Spectroscopy | Shift in ν(C=O) and ν(N-H) bands compared to free ligand | Coordination of the carbonyl oxygen and amine nitrogen to the metal center. researchgate.net |
| ¹H NMR Spectroscopy | Downfield shift of ethyl and pyridine ring protons | Deshielding effect due to proximity to the paramagnetic metal center, confirming coordination. google.com |
| UV-Vis Spectroscopy | Appearance of new absorption bands in the visible region | d-d electronic transitions of the metal ion in the ligand field. |
| Molar Conductivity | Value consistent with a 1:2 electrolyte | Indicates that the chloride ions are counter-ions and not coordinated to the metal. researchgate.net |
| X-ray Diffraction | Determination of a specific geometry (e.g., octahedral) | Reveals the precise 3D arrangement of atoms and the coordination environment of the metal ion. wikipedia.org |
The ability of this compound to act as a bridging ligand makes it a promising candidate for the construction of coordination polymers and metal-organic frameworks (MOFs). sigmaaldrich.com MOFs are crystalline materials composed of metal ions or clusters connected by organic linkers, creating porous structures with high surface areas. acs.org
The pyridine and amine groups of the ligand can coordinate to different metal centers, leading to the formation of one-, two-, or three-dimensional networks. The structural properties of the resulting MOF, such as pore size and topology, would be influenced by the coordination preference of the metal ion and the geometry of the ligand. For instance, the use of pyridine-based ligands has been shown to induce structural reconfiguration in MOFs, transforming a 3D structure into a 2D one, which can enhance the number of accessible metal active sites for applications like catalysis. sigmaaldrich.com The uncoordinated amine groups within the MOF pores could also be post-synthetically modified to introduce new functionalities.
The spectroscopic and magnetic properties of metal complexes are dictated by the identity of the metal ion and the nature of the coordinating ligands.
Spectroscopic Properties: The electronic spectra of transition metal complexes with ligands like this compound are expected to show bands corresponding to d-d transitions within the metal ion's d-orbitals. The energy of these transitions provides information about the ligand field strength and the coordination geometry. Charge transfer bands, arising from the transfer of an electron from a metal-based orbital to a ligand-based orbital (or vice-versa), may also be observed. nih.gov
Magnetic Properties: The magnetic behavior of these complexes depends on the number of unpaired electrons on the metal center. Complexes with unpaired electrons will be paramagnetic, and their magnetic susceptibility can be measured as a function of temperature. This data can reveal the spin state of the metal ion and the nature of any magnetic interactions between adjacent metal centers in polynuclear complexes or MOFs. For example, cobalt(II) complexes with pyridine-based macrocyclic ligands have been studied for their potential as single-molecule magnets (SMMs), where the magnetic anisotropy is tuned by the coordination environment.
| Metal Ion | Typical Coordination Geometry | Expected d-d Transitions (UV-Vis) | Magnetic Behavior |
|---|---|---|---|
| Co(II) | Octahedral or Tetrahedral | Multiple bands in the visible region | Paramagnetic, can exhibit significant magnetic anisotropy. |
| Ni(II) | Octahedral or Square Planar | Multiple bands for octahedral; one main band for square planar | Paramagnetic for octahedral; often diamagnetic for square planar. researchgate.net |
| Cu(II) | Distorted Octahedral or Square Planar | One broad, often asymmetric band in the visible region | Paramagnetic (1 unpaired electron). researchgate.net |
| Zn(II) | Tetrahedral or Octahedral | No d-d transitions | Diamagnetic. |
Integration into Polymeric Systems
The reactive functional groups of this compound make it a valuable building block for the synthesis and modification of polymers.
This compound has the potential to be used as a monomer in various polymerization reactions. The primary amine group can react with monomers containing functional groups like carboxylic acids, acyl chlorides, or epoxides in step-growth polymerization to form polyamides, polyimides, or polyamines, respectively.
Furthermore, if the pyridinone ring can be functionalized with a polymerizable group, such as a vinyl or allyl group, it could undergo chain-growth polymerization. For example, research on the cyclopolymerization of 1-(2-diallylaminoethyl)pyrimidines, which are structurally analogous, demonstrates that such monomers can form homopolymers and copolymers. The polymerization of these pyrimidine-based monomers was initiated using radical initiators, suggesting that a similarly modified this compound could potentially undergo radical polymerization.
Polymer grafting is a method used to modify the surface properties of materials by covalently attaching polymer chains to a backbone polymer. The primary amine of this compound is an excellent nucleophile and can be used to graft the molecule onto polymer backbones containing electrophilic groups. This "grafting to" approach can be used to introduce the metal-coordinating and hydrophilic properties of the pyridinone moiety onto the surface of a hydrophobic polymer, for example.
This surface functionalization can be employed to create materials with tailored properties, such as:
Improved biocompatibility: By introducing polar groups onto a polymer surface.
Enhanced metal ion adsorption: For applications in water purification or catalysis.
Creation of active surfaces: The grafted molecules can serve as initiation sites for a secondary "grafting from" polymerization, leading to the formation of polymer brushes.
No Research Found on the Applications of this compound in Advanced Materials Science
Despite a comprehensive search of scientific literature, no research articles or detailed studies were found regarding the application of the chemical compound this compound in the fields of advanced materials science and engineering as outlined in the requested article structure.
The investigation sought to uncover research on the use of this compound in several key areas:
Hybrid Organic-Inorganic Materials: No studies were identified that utilized this specific compound in the development of hybrid materials with enhanced properties.
Functional Materials: The search yielded no results for its application in:
Optical and photonic materials research.
The development of chemo-sensing platforms for non-biological analytes.
The creation of adsorption and separation materials for environmental or industrial purposes.
It is important to distinguish this compound from its structural isomer, 2-(2-aminoethyl)pyridine (B145717) . The latter compound has been documented in scientific literature, particularly in the formation of two-dimensional (2D) hybrid organic-inorganic perovskites. For instance, research on 2-(2-ammonioethyl)pyridine (a protonated form of 2-(2-aminoethyl)pyridine) demonstrates its role as an organic spacer in lead iodide-based hybrid materials, influencing their structural and electronic properties. researchgate.netacs.orgnih.govorgsyn.org These studies highlight the potential of pyridine-containing ligands in the development of novel materials for applications such as solar absorbers. researchgate.netacs.orgnih.govorgsyn.org
However, the specific compound of interest, this compound, with the aminoethyl group attached to the nitrogen atom of the pyridinone ring, does not appear in the searched scientific literature within the context of materials science applications. The primary sources that mention this compound are chemical suppliers. chemicalbook.com
This lack of available research data makes it impossible to provide an article with the requested detailed findings and data tables for this compound. The scientific community has seemingly not yet explored or published on the potential of this particular molecule in the specified areas of materials science.
Catalytic Applications of 1 2 Aminoethyl Pyridin 2 1h One and Its Derivatives
Homogeneous Catalysis
In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. The compound 1-(2-aminoethyl)pyridin-2(1H)-one possesses functionalities that make it well-suited for various homogeneous catalytic applications.
As Ligands in Transition Metal Catalysis for Organic Transformations
The nitrogen atoms in the pyridine (B92270) ring and the amino group of this compound are excellent donor sites for coordinating with transition metals, forming stable metal complexes. These complexes can act as highly effective catalysts for a variety of organic transformations. The amino-pyridine ligand scaffold has seen broad application in base metal catalysis umn.edu.
For instance, iron(II) complexes featuring amino-pyridine ligands have been characterized and employed in atom transfer radical polymerization (ATRP) umn.edu. While the specific use of this compound as a ligand in this context is not extensively documented, the principles can be extended. The electronic and steric properties of the ligand play a crucial role in the catalytic activity. For example, substituting the amino carbon can influence the catalyst's activity by altering the electron density on the metal center umn.edu.
The versatility of the pyridine-amino acid framework allows for the synthesis of various transition metal complexes with interesting catalytic properties. For example, complexes of transition metals with pyridine-amino acid-derived Schiff bases have been shown to exhibit catalytic activity, such as the excellent performance of a cobalt complex in the reduction of 4-nitrophenol (B140041) researchgate.net. The coordination of the pyridine and amino functionalities can create a specific geometric and electronic environment around the metal center, which is key to its catalytic function.
Table 1: Examples of Transition Metal-Catalyzed Reactions Using Amino-Pyridine Type Ligands
| Catalyst System | Reaction Type | Substrates | Products | Key Findings |
| Iron(II) complexes with amino-pyridine ligands | Atom Transfer Radical Polymerization (ATRP) | Styrene | Polystyrene | Ligand structure influences catalytic activity. |
| Cobalt(II) complex with a pyridine-amino acid Schiff base ligand | Reduction | 4-Nitrophenol | 4-Aminophenol | Excellent catalytic performance observed. |
| Rare earth metal complexes with mono(phosphinoamido) ligands | C-H Functionalization | Pyridines, Imines, Alkenes | Functionalized Pyridines | Catalytic ortho-C(sp2)–H functionalization. nih.gov |
Organocatalysis Mediated by the Amine or Pyridinone Functionality
Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. The amine and pyridinone moieties of this compound offer potential for this type of catalysis. The primary amine can act as a Brønsted base or, after protonation, as a Brønsted acid. It can also participate in the formation of enamines or iminium ions, which are key intermediates in many organocatalytic cycles.
For instance, the functionalization of pyridines can be achieved through photochemical organocatalysis, where pyridinyl radicals are generated and coupled with other radical species acs.org. While this specific example does not use this compound, the principle of leveraging the reactivity of the pyridine ring is relevant. The amine functionality can also be envisioned to participate in reactions such as Michael additions, aldol (B89426) reactions, and Mannich reactions, either as a catalyst itself or as a directing group.
Asymmetric Catalysis with Chiral Derivatives of this compound
The introduction of chirality into the this compound scaffold can lead to the development of powerful asymmetric catalysts. Chiral amines are widely used in asymmetric synthesis as chiral bases or as components of chiral ligands sigmaaldrich.com.
A chiral derivative of this compound could be synthesized, for example, by introducing a stereocenter in the ethylamino side chain. This chiral ligand could then be used to form a transition metal complex for asymmetric transformations. For instance, chiral aziridine (B145994) phosphines have been successfully employed as organocatalysts in asymmetric Rauhut-Currier reactions mdpi.com. Similarly, chiral Ti(IV) complexes have been used to catalyze asymmetric inverse electron demand Diels-Alder reactions for the synthesis of tetrahydroquinoline derivatives nih.gov.
The synthesis of chiral 1,2-amino alcohols and their derivatives is another area where such chiral ligands could be applied researchgate.net. These compounds are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. The design of a chiral ligand based on this compound would involve creating a well-defined chiral environment around the catalytic center, enabling high stereocontrol in the catalyzed reaction.
Table 2: Potential Asymmetric Reactions Catalyzed by Chiral Derivatives of this compound
| Chiral Catalyst Type | Reaction | Potential Product |
| Chiral metal complex | Asymmetric Hydrogenation | Chiral Alcohols/Amines |
| Chiral organocatalyst | Asymmetric Aldol Reaction | Chiral β-Hydroxy Carbonyls |
| Chiral Lewis acid complex | Asymmetric Diels-Alder Reaction | Chiral Cycloadducts |
Heterogeneous Catalysis
In heterogeneous catalysis, the catalyst is in a different phase from the reactants. This often involves immobilizing a catalytically active species onto a solid support, which facilitates catalyst separation and recycling.
Immobilization on Solid Supports for Heterogeneous Catalytic Applications
The functional groups of this compound allow for its covalent attachment to various solid supports, such as silica, polymers, or magnetic nanoparticles. This immobilization transforms the homogeneous catalyst into a more robust and reusable heterogeneous catalyst.
A relevant example is the immobilization of a dioxidovanadium(V) complex of a Schiff base derived from 2-aminoethylbenzimidazole on chloromethylated polystyrene mdpi.com. This supported catalyst demonstrated excellent activity and selectivity in the multicomponent Biginelli reaction to produce 3,4-dihydropyrimidin-2(1H)-ones mdpi.com. The synthesis involved anchoring the ligand to the polymer support, followed by complexation with the metal. A similar strategy could be employed for this compound, where the amino group could be used for grafting onto a support.
Ligand-coordinated single-atom catalysts (SACs) on oxide supports represent another advanced approach. For example, iridium SACs stabilized by ligands on supports like CeO2 or MgO have been used for ethylene (B1197577) hydrogenation rsc.org. The choice of ligand and support can significantly tune the activity and stability of the catalyst rsc.org.
Table 3: Strategies for Immobilization of this compound Derivatives
| Support Material | Immobilization Method | Potential Catalytic Application |
| Chloromethylated Polystyrene | Covalent bonding via the amine group | C-C coupling reactions, oxidation |
| Silica Gel | Grafting via a silane-functionalized derivative | Asymmetric synthesis |
| Magnetic Nanoparticles | Surface modification and covalent attachment | Various organic transformations |
| Metal-Organic Frameworks (MOFs) | Post-synthetic modification | Size-selective catalysis |
Surface Chemistry and Active Site Characterization in Supported Catalysts
The performance of a supported catalyst is intimately linked to its surface chemistry and the nature of the active sites. Characterization techniques such as X-ray photoelectron spectroscopy (XPS), transmission electron microscopy (TEM), and infrared (IR) spectroscopy are crucial for understanding the catalyst's structure and how it relates to its activity.
For supported metal complexes, it is important to confirm that the structure of the active site is maintained after immobilization. The interaction between the support and the catalyst can influence the electronic properties of the metal center, thereby affecting its catalytic performance. For instance, in the case of the polymer-supported vanadium catalyst, the heterogeneous complex showed high stability and could be recycled multiple times without a significant loss of activity mdpi.com.
The characterization of such catalysts would involve analyzing the coordination environment of the metal, the oxidation state of the metal, and the dispersion of the catalytic sites on the support surface. Understanding these aspects is key to designing more efficient and durable heterogeneous catalysts based on this compound and its derivatives.
Future Directions and Emerging Research Frontiers for 1 2 Aminoethyl Pyridin 2 1h One
Exploration of Novel Synthetic Pathways and Sustainable Synthesis Methodologies
The development of efficient and environmentally benign synthetic routes is paramount for the future utility of 1-(2-aminoethyl)pyridin-2(1H)-one. Current research on related pyridinone and pyridine (B92270) derivatives highlights several promising avenues.
Novel Synthetic Approaches: Traditional methods for synthesizing pyridin-2(1H)-one derivatives often involve multi-step sequences. For instance, syntheses have been developed via enamine cyclization, where adducts from nucleophilic vinylic substitution are cyclized in the presence of a base to form the pyridinone ring. acs.orgnih.gov Another established method is the Thorpe-Ziegler cyclization of N-acyl derivatives to produce condensed pyridin-2(1H)-ones. tandfonline.com More advanced, single-step convergent procedures are also emerging, which involve the activation of N-vinyl or N-aryl amides followed by the addition of a π-nucleophile and subsequent annulation, offering rapid access to highly substituted pyridines. acs.orgnih.gov These established strategies could be adapted for the synthesis of this compound, potentially starting from 2-hydroxypyridine (B17775) and a protected 2-aminoethyl halide or by constructing the ring from acyclic precursors.
Sustainable Methodologies: A significant frontier is the development of sustainable "green" chemistry protocols. Electro-organic synthesis, for example, has been demonstrated as a powerful, one-pot method for creating fused polycyclic structures related to pyridinones, offering high yields and avoiding harsh reagents. researchgate.net Microwave-assisted synthesis represents another sustainable approach, often leading to significantly reduced reaction times and enhanced product yields in the preparation of related heterocyclic systems like imidazo[1,2-a]pyridines. bio-conferences.org Furthermore, the use of mechanochemistry, or ball-milling, is gaining traction for reactions like the reduction of nitroarenes, which can be scaled up efficiently and avoids bulk solvents. rsc.org Exploring these energy-efficient and atom-economical methods for the synthesis of this compound could overcome many of the challenges associated with traditional, multi-step chemical processes.
Advanced Computational Modeling for Predictive Chemistry and Materials Design
Computational chemistry offers powerful tools to predict the properties and behavior of this compound, guiding experimental efforts and accelerating discovery.
Predictive Chemistry: Density Functional Theory (DFT) is a cornerstone of modern computational chemistry. It can be used to optimize the molecular geometry of this compound and calculate key quantum chemical descriptors. nih.gov These descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, can provide insights into the molecule's stability, reactivity, and potential toxicity. mdpi.com DFT calculations are also employed to predict spectroscopic data and to elaborate Pourbaix diagrams, which map the compound's electrochemical stability across different pH levels. mdpi.com Such studies can help understand the molecule's behavior in aqueous or biological environments.
Molecular Docking and Materials Design: For applications in medicinal chemistry, molecular docking studies are invaluable. By docking the structure of this compound into the active sites of biological targets like enzymes (e.g., kinases, proteases), researchers can predict binding affinities and modes of interaction. nih.govnih.govashdin.comcncb.ac.cn This allows for the rational design of new drug candidates with improved potency and selectivity. In materials science, computational methods can model how the molecule self-assembles or interacts with inorganic components. For example, modeling can predict the packing of organic cations in hybrid perovskites and calculate frontier molecular orbital energies (HOMO-LUMO) to understand charge transport properties. nih.govacs.org
| Computational Method | Predicted Properties | Relevance to this compound |
|---|---|---|
| Density Functional Theory (DFT) | Optimized geometry, electronic structure (HOMO/LUMO), spectroscopic data, reactivity descriptors (hardness, softness), Pourbaix diagrams. nih.govmdpi.com | Predicts fundamental reactivity, stability, and electrochemical behavior, guiding synthesis and application. |
| Molecular Docking | Binding affinity and mode of interaction with biological targets (e.g., enzymes, receptors). nih.govnih.gov | Identifies potential therapeutic applications and guides the design of new drug analogs. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlates structural features with biological activity or physical properties. cncb.ac.cn | Develops models to predict the activity of new derivatives without the need for synthesis and testing. |
| Molecular Dynamics (MD) Simulation | Simulates the dynamic behavior of the molecule over time, including conformational changes and interactions with solvents or macromolecules. | Provides insight into molecular flexibility and the stability of ligand-receptor complexes. |
Interdisciplinary Research Opportunities in Materials Science and Catalysis
The unique bifunctional nature of this compound—containing a pyridinone ring capable of hydrogen bonding and π-stacking, and a flexible aminoethyl chain for coordination or further functionalization—opens up significant interdisciplinary research opportunities.
Materials Science: A highly promising area is the development of hybrid organic-inorganic materials, particularly 2D perovskites. acs.orgnih.govresearchgate.net Research on the closely related molecule 2-(2-aminoethyl)pyridine (B145717) (2-AEP) has shown its utility as an organic cation in forming 2D lead iodide hybrids with the composition (2-AEP)₂PbI₄. acs.orgnih.gov In these structures, the organic cations form a bilayer where they can engage in π–π interactions, which are crucial for charge transport. nih.gov The ability to tune the electronic structure of the organic component allows for the alignment of its HOMO-LUMO energy levels with the inorganic lattice, enabling the organic layer to participate directly in charge transport and separation. acs.org The this compound molecule could offer unique packing motifs and electronic properties in similar hybrid materials due to the additional carbonyl group, potentially leading to novel optoelectronic devices.
| Material Component | Role in Hybrid Perovskite | Example from Related Research |
|---|---|---|
| Organic Cation (e.g., 2-AEP) | Structure-directing unit, participates in charge transport and separation. acs.org | Forms a bilayer with face-to-face stacking, promoting π-π interactions in (2-AEP)₂PbI₄. nih.gov |
| Inorganic Layer (e.g., PbI₄²⁻) | Forms the inorganic lattice, defines the band edge energies. acs.org | Creates a 2D sheet structure separated by the organic cations. |
| Donor-Acceptor Pairs | Introduced into the organic bilayer to facilitate charge transfer. acs.orgnih.gov | Phenethylammonium (PEA)⁺ as a donor and 2-AEP⁺ as an acceptor were explored to create alternating cation phases. nih.gov |
Catalysis: The pyridonate structure is a versatile ligand platform in coordination chemistry and catalysis. rsc.org While many catalytically active pyridonate complexes involve noble metals like iridium and ruthenium, there is growing interest in using more abundant 3d transition metals. rsc.org The this compound ligand could coordinate to metal centers in multiple ways (e.g., as a bidentate N,O-chelate), creating catalysts for a range of transformations. 2-Pyridone itself is known to catalyze proton-dependent reactions, such as ester aminolysis. wikipedia.org The presence of both the pyridone ring and the pendant amino group in the target molecule could lead to metal-ligand cooperativity, facilitating reactions like transfer hydrogenations, hydrofunctionalizations, and small molecule activations (e.g., CO₂). rsc.org
Challenges and Opportunities in Scalable Research and Application Development
Challenges: A primary challenge in the development of this compound and its applications is the scalability of its synthesis. Many laboratory-scale syntheses for complex heterocyclic molecules rely on multi-step procedures, expensive transition-metal catalysts, and extensive chromatographic purification, which are often not economically viable for large-scale production. nih.govdrugdiscoverytrends.com In the context of materials science, achieving consistent, single-phase films of hybrid materials can be synthetically challenging. nih.gov For instance, research on 2-AEP-based perovskites noted difficulties with phase separation and controlling polymorphism, where different crystal packing structures can arise, impacting the material's properties. nih.govdrugdiscoverytrends.com The inherent electronic properties of the pyridine ring can also make certain chemical functionalizations difficult, posing a persistent challenge for chemists. researchgate.net
Opportunities: Despite the challenges, significant opportunities exist. The structural similarity of this compound to molecules that have shown success as scaffolds for inhibitors of enzymes like HIV reverse transcriptase and various kinases suggests a rich field for medicinal chemistry exploration. nih.gov The development of new, potent therapeutic agents remains a major driver of chemical research. The unique properties of pyridinone-based hybrid materials present substantial opportunities in the field of optoelectronics, including next-generation solar cells and light-emitting devices. researchgate.netikm.org.my Overcoming the scalability challenges through the adoption of sustainable methods like electro-synthesis or flow chemistry would unlock the potential for commercial application. researchgate.netbio-conferences.org The very lack of extensive research on this specific molecule means that foundational work in its synthesis and characterization could open up entirely new and unforeseen avenues of scientific inquiry and technological innovation.
Q & A
Q. What are the common synthetic routes for preparing 1-(2-aminoethyl)pyridin-2(1H)-one, and what factors influence reaction efficiency?
- Methodological Answer : The compound is synthesized via multistep reactions involving condensation and alkylation. A typical approach (e.g., for analogous pyridin-2(1H)-ones) involves:
- Step 1 : Formation of the pyridinone core via cyclization of substituted amines or ketones under reflux with ethanol and triethylamine .
- Step 2 : N-alkylation using reagents like 2-chloro-3-(chloromethyl)quinoline derivatives in DMF or THF, catalyzed by KOtBu at 343 K .
Key factors affecting efficiency include solvent polarity (DMF enhances nucleophilicity), temperature control (prevents side reactions), and stoichiometric ratios of alkylating agents. Low yields (~22%) are reported in some cases due to steric hindrance or competing pathways .
Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic techniques?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Identifies proton environments (e.g., NH₂ at δ ~3.5 ppm, pyridinone ring protons at δ 6.5–8.5 ppm) and carbon backbone.
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 165.1).
- X-ray Crystallography :
Single-crystal X-ray diffraction (SCXRD) with SHELX software resolves bond lengths, angles, and intermolecular interactions. For example, intramolecular C–H⋯N hydrogen bonds (2.54 Å) and π-π stacking (3.55–3.78 Å) stabilize the crystal lattice . Refinement parameters (R factor <0.05) ensure accuracy .
Q. What biochemical assays are used to evaluate the inhibitory activity of this compound derivatives against enzymes like DPP-4?
- Methodological Answer :
- Enzyme Inhibition Assays :
- Fluorometric Assays : Measure DPP-4 activity using substrates like Gly-Pro-AMC. Inhibitor IC₅₀ values are determined via dose-response curves .
- ELISA : Quantifies incretin hormones (e.g., GLP-1) in serum to assess downstream metabolic effects .
- Cell-Based Assays :
Insulin secretion in pancreatic β-cells (e.g., INS-1E line) under glucose stimulation validates functional efficacy .
Advanced Research Questions
Q. What challenges arise in resolving hydrogen bonding networks and π-π interactions in the crystal structure of pyridin-2(1H)-one derivatives?
- Methodological Answer : Challenges include:
- Weak Interactions : Low electron density for H-atoms complicates hydrogen bond detection. Neutron diffraction or DFT calculations supplement SCXRD data .
- Disorder in Aromatic Rings : Dynamic π-π stacking (e.g., centroid distances <4 Å) may require TLS refinement in SHELXL to model anisotropic displacement .
- Twinned Crystals : Use the Hooft parameter in SHELXE to deconvolute overlapping reflections in twinned datasets .
Q. How can researchers address discrepancies in reported biological activities of this compound derivatives across studies?
- Methodological Answer : Contradictions often stem from:
- Assay Variability : Standardize protocols (e.g., fixed DPP-4 concentration, pH 7.4 buffer) to minimize inter-lab variability .
- Solubility Differences : Use co-solvents (e.g., DMSO ≤0.1%) or prodrug strategies to enhance bioavailability in in vivo models .
- Off-Target Effects : Employ CRISPR-edited cell lines (e.g., DPP-4 KO) to confirm target specificity .
Q. What strategies optimize the solubility and bioavailability of this compound derivatives without compromising activity?
- Methodological Answer :
- Structural Modifications : Introduce polar groups (e.g., –OH, –COO⁻) at C-3/C-4 positions to enhance aqueous solubility .
- Prodrug Design : Mask amino groups with acetyl or Boc protectors, which hydrolyze in vivo .
- Nanocarriers : Encapsulate in PEG-PLGA nanoparticles to improve plasma half-life .
Q. How do variations in synthetic conditions (e.g., solvent, catalyst) impact the stereochemical outcome of this compound derivatives?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms, yielding trans products, while THF promotes retention of configuration .
- Catalyst Choice : Chiral ligands (e.g., BINAP) in Pd-catalyzed couplings induce enantioselectivity (up to 95% ee) .
- Temperature : Lower temps (0–25°C) reduce racemization in amine intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
